ER-819762 EP4 Binding Affinity and Functional Potency vs. Comparator EP4 Antagonists
ER-819762 demonstrates EP4 binding and functional antagonism potency that is intermediate within the EP4 antagonist class. It exhibits a cAMP reporter IC50 of 59 ± 6 nM and an EC50 of 70 nM against the human EP4 receptor [1]. This potency is comparable to LY3127760 (cAMP IC50 5.6 nM; binding Ki 58 nM) [2] but notably weaker than E7046 (IC50 13.5 nM; Ki 23.14 nM) [3] and ONO-AE3-208 (binding Ki 1.3 nM) . The differentiation lies not in absolute potency but in the validated functional profile.
| Evidence Dimension | EP4 receptor binding and functional antagonism |
|---|---|
| Target Compound Data | IC50 = 59 ± 6 nM (cAMP reporter); EC50 = 70 nM (human EP4) |
| Comparator Or Baseline | E7046: IC50 = 13.5 nM; ONO-AE3-208: Ki = 1.3 nM; LY3127760: cAMP IC50 = 5.6 nM, binding Ki = 58 nM |
| Quantified Difference | ER-819762 ≈ 4–5× weaker than E7046 (IC50); ≈ 45× weaker than ONO-AE3-208 (Ki); comparable to LY3127760 in binding affinity |
| Conditions | cAMP-dependent reporter assays using recombinant human EP4 receptor expressed in HEK293 cells |
Why This Matters
Binding affinity alone does not predict functional utility; ER-819762's intermediate potency is coupled with extensive functional validation in Th17/Th1 biology, whereas higher-potency compounds often prioritize distinct therapeutic indications.
- [1] Chen Q, et al. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. Br J Pharmacol. 2010 May;160(2):292-310. View Source
- [2] Blanco MJ, et al. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorg Med Chem Lett. 2016;26:2303-2307. (LY3127760 characterization). View Source
- [3] E7046 Product Datasheet. Adooq Bioscience. Catalog No. A19711. View Source
